Aluminum citrate

CAS No.: 813-92-3

Cat. No.: VC1653349

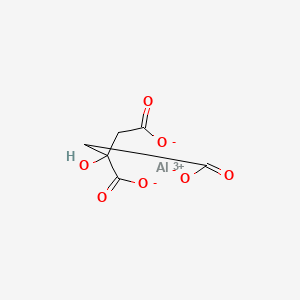

Molecular Formula: C6H8AlO7

Molecular Weight: 219.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 813-92-3 |

|---|---|

| Molecular Formula | C6H8AlO7 |

| Molecular Weight | 219.10 g/mol |

| IUPAC Name | aluminum;2-hydroxypropane-1,2,3-tricarboxylate |

| Standard InChI | InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

| Standard InChI Key | GPDXEQOKQXLJCK-UHFFFAOYSA-N |

| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |

| Canonical SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |

Introduction

Chemical Identity and Basic Properties

Chemical Formula and Nomenclature

Aluminum citrate is represented by the molecular formula AlC₆H₅O₇, though various hydrated forms exist in different preparations. The IUPAC name for this compound is aluminum; 2-hydroxypropane-1,2,3-tricarboxylate . It is also known by several synonyms including citric acid aluminum salt and 2-hydroxy-1,2,3-propanetricarboxylic acid aluminum salt .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of aluminum citrate:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅AlO₇ |

| CAS Number | 813-92-3, 31142-56-0 |

| Molecular Weight | 216.08 g/mol |

| Physical Appearance | White crystalline salt |

| Melting Point | 660 °C |

| Solubility | Soluble in water |

| Signal Word (Safety) | Warning |

Hazard Classification

Aluminum citrate is classified according to the Globally Harmonized System (GHS) as:

-

Acute toxicity - Category 4, Oral

-

Skin irritation - Category 2

-

Eye irritation - Category 2

-

Specific target organ toxicity (repeated exposure) - Category 2

The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H373 (May cause damage to organs through prolonged or repeated exposure) .

Synthesis and Preparation Methods

Laboratory Synthesis

The standard laboratory synthesis of aluminum citrate involves the reaction between aluminum chloride hexahydrate and citric acid. The process typically follows these steps:

-

Dissolution of aluminum chloride hexahydrate in water

-

Addition of citric acid to the aluminum chloride solution under controlled conditions

-

Adjustment of pH and temperature parameters

-

Isolation and purification of the resulting aluminum citrate

Industrial Production

For industrial-scale production, a patented method described by Staal provides a stable solution of aluminum citrate:

-

Combination of aluminum chloride solution with citric acid solution under vigorous agitation

-

Addition of alkali metal or ammonium hydroxide to adjust pH to 5.5-7.5

-

Maintenance of solution temperature between 20°C and 90°C during base addition

-

Continued agitation throughout the process to ensure stability

This method produces a stable aluminum citrate solution suitable for commercial applications.

Complex Formation

Aluminum citrate can form various complexes, including:

-

Ammonium aluminum citrate: (NH₄)₄Al₃C₆H₄O₇(OH)(H₂O), synthesized by mixing aluminum nitrate nonahydrate, citric acid, and ammonium hydroxide

-

Trinuclear aluminum citrate complex: [Al(H₂O)₆][(Al₃(C₆H₄O₇)₂(OH)₂(H₂O)₄]₂(NO₃)·6H₂O, formed in solutions with pH range 1.2-3.0

-

Binuclear aluminum citrate complex: (NH₄)₄[Al₂(C₆H₄O₇)(C₆H₅O₇)₂]·4H₂O, characterized using anion exchange chromatography

Structural Characteristics

Mononuclear Complexes

The first mononuclear aluminum citrate complex was synthesized and structurally characterized by Matzapetakis et al. The chemical and structural features of this low molecular weight aluminum citrate species provide insights into citrate's ability, as a natural ligand, to enhance aluminum's absorption and affect its accumulation at biological sites .

In this complex, each citrate ligand is fully deprotonated and coordinated to aluminum through its central hydroxyl and carboxylate groups in the equatorial plane . This structural arrangement plays a crucial role in the compound's solution chemistry and biological interactions.

Trinuclear Complexes

A notable trinuclear aluminum citrate complex has been isolated and characterized with the formula [Al(H₂O)₆][(Al₃(C₆H₄O₇)₂(OH)₂(H₂O)₄]₂(NO₃)·6H₂O. This complex can be synthesized from solutions containing aluminum to citrate ratios of both 1:1 and 10:1, provided the pH is maintained within the range of 1.2-3.0 .

The trinuclear structure demonstrates unique stability characteristics and has been extensively studied to understand the complexation behavior of aluminum with citrate ions. This research provides valuable insights into the solution chemistry of aluminum-containing compounds in biological and environmental systems .

Solution Chemistry and Stability

Behavior in Aqueous Solutions

When dissolved in water, aluminum citrate exhibits complex solution chemistry characterized by:

-

Formation of various anionic species depending on pH and concentration

-

Time-dependent transformation of species in solution

-

Temperature-dependent stability profiles

Analytical Characterization

Several analytical methods have been employed to characterize aluminum citrate in solution:

Table 2: Analytical Methods for Aluminum Citrate Characterization

Stability Studies

Research on the aluminum-citrate complex (NH₄)₄[Al₂(C₆H₄O₇)(C₆H₅O₇)₂]·4H₂O has revealed important stability parameters:

-

Decomposition pathway: The complex decomposes via an unknown intermediary aluminum-citrate species, ultimately forming the thermodynamically stable complex [Al₃(C₆H₄O₇)₃(OH)(H₂O)]⁴⁻

-

Activation energy: The decomposition reaction has an activation energy (Ea) of 81.95 kJ mol⁻¹

-

Pre-exponential factor: The pre-exponential factor (A) was determined to be 3.62 × 10¹³ s⁻¹

Time-dependent monitoring of species distribution has provided valuable information about stability and decomposition pathways, with citric acid forming partially very stable anionic species with aluminum .

Applications

Industrial Applications

Aluminum citrate finds application in various industrial processes:

-

Oil Industry: Used as a crosslinker for many polymers, enhancing structural properties and performance characteristics

-

Materials Science: Utilized in various applications due to its ability to form stable complexes with aluminum ions

-

Research Reagent: Employed in scientific research for studying aluminum complexation behavior and environmental impacts

Pharmaceutical and Cosmetic Applications

In pharmaceutical and cosmetic sectors, aluminum citrate serves multiple purposes:

-

Antiperspirant: Functions as an active ingredient in antiperspirant formulations

-

Biological Research: Used in studies investigating aluminum's biological interactions and health effects

-

Prevention of Silicosis: Potential application in preventing silicosis, though research is ongoing

Biological Activity and Health Effects

Gastrointestinal Absorption

Clinical and experimental studies have shown that citrate markedly enhances the intestinal absorption of aluminum. Key findings include:

-

Absorption Site: Aluminum citrate is primarily absorbed in the early proximal bowel

-

Absorption Mechanism: Enhanced absorption occurs via the paracellular pathway due to opening of cellular tight junctions

-

Calcium Chelation: Aluminum citrate results in rapid and nearly complete (99.7%) chelation of free calcium, disrupting cellular tight junction integrity

Systemic Distribution and Metabolism

Once absorbed, aluminum citrate demonstrates specific distribution and metabolic patterns:

-

Blood Distribution: Takes up approximately 8% of aluminum in blood due to the ability of Al³⁺ ions to replace Ca²⁺ from calcium citrate

-

Excretion: When ingested, 80% of the compound is excreted through urine, with the remainder eliminated more slowly

-

Renal Effects: Known to cause chronic renal failure due to increased phosphorus levels in the kidneys

Health Implications

Several health implications have been associated with aluminum citrate:

-

Renal Impact: Causes an increase of phosphorus in the kidneys, potentially leading to chronic renal failure

-

Neurological Concerns: Suspected to be linked to Alzheimer's disease, though definitive evidence is still lacking

-

Beneficial Effects: May have positive effects such as preventing silicosis, though more research is needed

Comparative Analysis

Comparison with Other Aluminum Compounds

Aluminum citrate exhibits distinct properties when compared to other aluminum compounds:

Table 3: Comparison of Aluminum Citrate with Other Aluminum Compounds

| Property | Aluminum Citrate | Aluminum Chloride | Aluminum Acetate |

|---|---|---|---|

| Solubility in Water | Soluble | Highly soluble | Moderately soluble |

| Stability in Solution | Forms stable complexes | Hydrolyzes readily | Less stable than citrate |

| Biological Absorption | Enhanced absorption | Lower absorption | Moderate absorption |

| Complex Formation | Forms various stable complexes | Limited complex formation | Forms simple complexes |

Comparison with Other Metal Citrates

When compared to other metal citrates, aluminum citrate shows unique characteristics:

-

Stability: Generally forms more stable complexes than many other metal citrates

-

Structural Diversity: Exhibits greater structural diversity with various mono-, bi-, and trinuclear complexes

-

Biological Interactions: Demonstrates more significant enhancement of metal absorption compared to some other metal citrates

Current Research and Future Directions

Recent Advances

Recent research on aluminum citrate has focused on:

-

Detailed structural characterization of various aluminum-citrate complexes

-

Understanding solution behavior and transformation pathways

-

Investigating biological interactions and health implications

-

Developing analytical methods for detection and characterization

Unresolved Questions

Several aspects of aluminum citrate chemistry and biology remain under investigation:

-

Complete understanding of the transformation pathways between different aluminum-citrate species in solution

-

Definitive determination of the role of aluminum citrate in neurodegenerative diseases

-

Comprehensive assessment of environmental impacts and fate

Future Research Directions

Future research on aluminum citrate is likely to address:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume